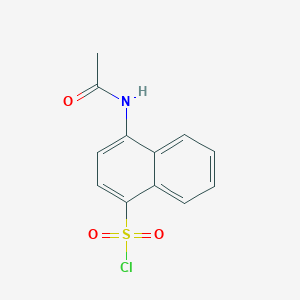

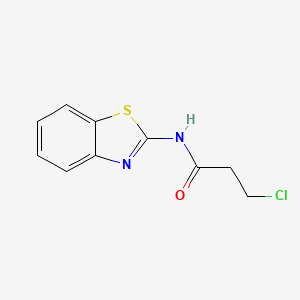

N-(1,3-苯并噻唑-2-基)-3-氯丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

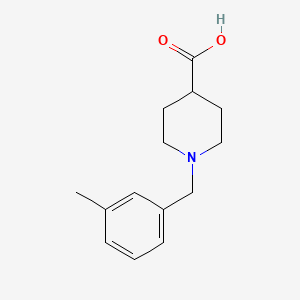

“N-(1,3-benzothiazol-2-yl)-3-chloropropanamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in a wide variety of applications .

科学研究应用

Optical Materials

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide: and its derivatives have been studied for their potential as optical materials. The structural properties of these compounds, such as their ability to form stable crystalline structures with specific interactions, make them suitable for applications in optical devices .

Antibacterial Agents

Derivatives of this compound have shown promising results as antibacterial agents. The synthesis of novel arylamide derivatives has led to compounds with significant activity against various bacterial strains, including Staphylococcus aureus . This application is particularly important in the development of new antibiotics to combat antibiotic-resistant bacteria.

Antifungal Applications

The benzothiazole moiety is associated with antifungal properties. Research into N-(1,3-benzothiazol-2-yl)-3-chloropropanamide could lead to the development of new antifungal agents, which are crucial in both medical and agricultural settings to control fungal infections and diseases .

Antiprotozoal Activity

Compounds containing the benzothiazole structure have been investigated for their antiprotozoal activity. This suggests that N-(1,3-benzothiazol-2-yl)-3-chloropropanamide could be a starting point for the synthesis of agents targeting protozoan parasites, which are responsible for diseases like malaria .

Anticancer Research

Benzothiazoles are known for their anticancer properties. The study and modification of N-(1,3-benzothiazol-2-yl)-3-chloropropanamide could contribute to the discovery of new chemotherapeutic agents that are more effective and have fewer side effects .

Anticonvulsant Potential

The benzothiazole ring system has been linked to anticonvulsant effects. As such, N-(1,3-benzothiazol-2-yl)-3-chloropropanamide may be valuable in the development of new treatments for epilepsy and other seizure-related disorders .

Anti-Tubercular Agents

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a continuous search for effective anti-tubercular agents. Derivatives of benzothiazoles, including N-(1,3-benzothiazol-2-yl)-3-chloropropanamide, have been explored for their potential in this field .

Larvicidal and Adulticidal Activities

The benzothiazole nucleus has been evaluated for its effectiveness against mosquito larvae and adults, particularly Aedes aegypti, which is a vector for diseases like dengue and Zika. Research into N-(1,3-benzothiazol-2-yl)-3-chloropropanamide could lead to new methods of vector control .

未来方向

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on developing novel derivatives of benzothiazole compounds with improved properties.

作用机制

Target of Action

N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide, also known as N-1,3-BENZOTHIAZOL-2-YL-3-CHLOROPROPANAMIDE, is a benzothiazole derivative. Benzothiazole derivatives have been extensively studied for their diverse biological activities . .

Mode of Action

Benzothiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRXIJMJSBTEBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389543 |

Source

|

| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-3-chloropropanamide | |

CAS RN |

2877-36-3 |

Source

|

| Record name | N-(1,3-Benzothiazol-2-yl)-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。